5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (hereafter referred to as the target compound) is a pyrazolopyrimidinone derivative characterized by a 4-methylphenyl substituent at position 1 and a 2-(azepan-1-yl)-2-oxoethyl group at position 5. Pyrazolo[3,4-d]pyrimidinones are heterocyclic scaffolds of significant pharmacological interest, often explored for their kinase inhibitory, anticonvulsant, and anticancer properties .
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-6-8-16(9-7-15)25-19-17(12-22-25)20(27)24(14-21-19)13-18(26)23-10-4-2-3-5-11-23/h6-9,12,14H,2-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJCJLWNASLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolopyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyrimidine core.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promising results in inhibiting certain enzymes and proteins, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolopyrimidinone core is shared among several derivatives, but substituent variations critically influence physicochemical and biological properties. Key analogues include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₀H₂₃N₄O₂.
Key Observations :
- Azepane vs.
- Substituent Position : The 4-methylphenyl group (target compound) vs. 3,5-dimethylphenyl () highlights positional effects on steric hindrance and aromatic interactions.
- Sulfur vs. Oxygen Linkers : Compounds with sulfanyl groups () exhibit different electronic properties compared to oxoethyl-linked derivatives.
Insights :
- The target compound’s synthesis likely requires similar cyclization steps but with azepane-containing precursors.
- Acid-catalyzed methods () are robust for pyrazolopyrimidinone formation but may require optimization for bulky substituents like azepane.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
- Epimidin (): Demonstrated anticonvulsant activity, with an HPLC-validated purity of >99% . Its piperazine moiety likely enhances solubility compared to azepane.
- Urea Derivatives (): Exhibit nanomolar inhibitory activity against kinases, attributed to hydrogen-bonding interactions from urea moieties .
- Chlorophenyl/Pyrimidine Derivatives (): Show kinase inhibition, suggesting that halogenation and heterocyclic extensions improve target affinity.
Analytical Characterization
- HPLC : Epimidin’s quantification used a C18 column with 0.1% trifluoroacetic acid/acetonitrile mobile phase (retention time: 7.22 min) . Similar methods could be adapted for the target compound.
- NMR/ESI-MS : Urea derivatives () displayed characteristic peaks (e.g., δ 11.79 ppm for NH protons; m/z 761.8 [M+H]⁺), providing benchmarks for structural validation .
Biological Activity
The compound 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic molecule that has gained attention for its potential biological activities. It features a pyrazolopyrimidine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Azepane ring : A seven-membered nitrogen-containing ring that may contribute to the compound's interaction with biological targets.
- Pyrazolo[3,4-d]pyrimidin-4-one core : A bicyclic structure known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.43 g/mol |
| CAS Number | Not available |
| LogP | 2.45 |
| Polar Surface Area | 80.12 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. It mimics natural substrates and binds to the active site, thereby blocking enzyme activity.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit antimicrobial properties. For instance:
- Case Study : A derivative was tested against various bacterial strains and showed significant inhibitory effects, suggesting potential as an antimicrobial agent.
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine scaffold is known for its anticancer activity:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro studies demonstrated that the compound reduced cell viability in several cancer cell lines.
Anti-inflammatory Effects
Compounds within this class have shown promise in reducing inflammation:
- Mechanism : They inhibit pro-inflammatory cytokines and modulate immune responses.
- Research Findings : Animal models indicated reduced inflammation markers after treatment with related compounds.
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings regarding the biological activities of this compound:
- Inhibition of Enzymes : Studies have demonstrated that derivatives significantly inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Cell Proliferation Studies : Experiments involving human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation.
- Molecular Docking Studies : In silico docking studies suggest strong binding affinities to target proteins involved in disease pathways, indicating potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
